molecular formula C10H11N3O B14576817 N-{3-[(2-Cyanoethyl)amino]phenyl}formamide CAS No. 61679-32-1

N-{3-[(2-Cyanoethyl)amino]phenyl}formamide

Cat. No.: B14576817
CAS No.: 61679-32-1
M. Wt: 189.21 g/mol
InChI Key: UCTRSYSAQQXIGH-UHFFFAOYSA-N
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Description

N-{3-[(2-Cyanoethyl)amino]phenyl}formamide is an organic compound that features a formamide group attached to a phenyl ring, which is further substituted with a cyanoethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2-Cyanoethyl)amino]phenyl}formamide typically involves the reaction of 3-nitroaniline with acrylonitrile to form 3-(2-cyanoethyl)aniline. This intermediate is then subjected to formylation using formic acid or formic anhydride to yield the final product. The reaction conditions often require a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2-Cyanoethyl)amino]phenyl}formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{3-[(2-Cyanoethyl)amino]phenyl}formamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-{3-[(2-Cyanoethyl)amino]phenyl}formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanoethylamino group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The formamide group may also participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(2-Hydroxyethyl)amino]phenyl}formamide
  • N-{3-[(2-Methoxyethyl)amino]phenyl}formamide
  • N-{3-[(2-Aminoethyl)amino]phenyl}formamide

Uniqueness

N-{3-[(2-Cyanoethyl)amino]phenyl}formamide is unique due to the presence of the cyano group, which imparts distinct chemical and biological properties. This group can participate in specific interactions that are not possible with hydroxyl, methoxy, or amino groups, making this compound particularly valuable in certain applications.

Properties

CAS No.

61679-32-1

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

N-[3-(2-cyanoethylamino)phenyl]formamide

InChI

InChI=1S/C10H11N3O/c11-5-2-6-12-9-3-1-4-10(7-9)13-8-14/h1,3-4,7-8,12H,2,6H2,(H,13,14)

InChI Key

UCTRSYSAQQXIGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC=O)NCCC#N

Origin of Product

United States

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